molecular formula C9H8FNO2 B3392817 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one CAS No. 1388025-60-2

8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B3392817
CAS No.: 1388025-60-2
M. Wt: 181.16 g/mol
InChI Key: ZNEQAODRACCFFJ-UHFFFAOYSA-N
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Description

8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic organic compound with the molecular formula C9H8FNO2. It is characterized by the presence of a quinoline ring system, which is a fused bicyclic structure consisting of a benzene ring and a pyridine ring.

Preparation Methods

The synthesis of 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one can be achieved through several synthetic routes. One common method involves the reaction of anthranilic acid derivatives with appropriate fluorinating agents under controlled conditions. The reaction typically requires the use of solvents such as ethanol or methanol and may involve catalysts to facilitate the process . Industrial production methods often employ large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinolinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroquinoline derivatives. Sodium borohydride is a typical reducing agent used in these reactions.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinolinone derivatives, while reduction produces tetrahydroquinoline derivatives .

Scientific Research Applications

8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical reactions .

Mechanism of Action

The mechanism of action of 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

8-fluoro-5-hydroxy-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO2/c10-6-2-3-7(12)5-1-4-8(13)11-9(5)6/h2-3,12H,1,4H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEQAODRACCFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C(C=CC(=C21)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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